2-Amino-3-(thiazol-4-yl)propanoic acid

Description

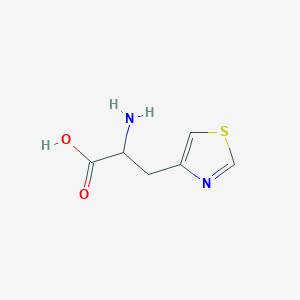

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(1,3-thiazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZIGVCQRXJYQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561446 | |

| Record name | 3-(1,3-Thiazol-4-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14717-97-6 | |

| Record name | 3-(1,3-Thiazol-4-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Amino-3-(thiazol-4-yl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic routes for 2-Amino-3-(thiazol-4-yl)propanoic acid, a heterocyclic amino acid of significant interest in medicinal chemistry and drug development. This document details established synthetic methodologies, including the Hantzsch synthesis, malonic ester synthesis, and alternative routes, providing detailed experimental protocols where available. Quantitative data is summarized for clarity, and key chemical transformations are visualized to facilitate understanding.

Introduction

This compound, also known as 4-thiazolylalanine, is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various biologically active molecules. Its unique structural features, combining a thiazole ring with an alanine scaffold, make it a valuable component in the design of peptidomimetics and other therapeutic agents. This guide outlines the primary synthetic strategies for obtaining this compound, catering to the needs of researchers in organic synthesis and drug discovery.

Synthetic Strategies

Several synthetic pathways have been established for the preparation of this compound. The most common approaches involve the construction of the thiazole ring followed by the introduction of the amino acid moiety, or the modification of a pre-existing amino acid.

Hantzsch Thiazole Synthesis Route

The Hantzsch thiazole synthesis is a classical and widely used method for the formation of the thiazole ring. In the context of synthesizing this compound, this route typically begins with the preparation of a 4-substituted thiazole intermediate.

A common strategy involves the synthesis of 4-(chloromethyl)thiazole, which can then be used to alkylate a protected glycine equivalent, such as diethyl acetamidomalonate. Subsequent hydrolysis and decarboxylation yield the desired amino acid.

Logical Workflow for Hantzsch Synthesis Route

Caption: Hantzsch synthesis route to 4-thiazolylalanine.

Malonic Ester Synthesis Route

This versatile method for amino acid synthesis involves the alkylation of a malonic ester derivative, typically diethyl acetamidomalonate, with a suitable electrophile. For the synthesis of this compound, the key electrophile is 4-(chloromethyl)thiazole or a similar reactive species.

Experimental Protocol: Alkylation of Diethyl Acetamidomalonate

-

Deprotonation: Diethyl acetamidomalonate is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol to generate the corresponding enolate.

-

Alkylation: 4-(Chloromethyl)thiazole hydrochloride is added to the solution of the enolate. The reaction mixture is typically heated to facilitate the nucleophilic substitution.

-

Work-up: After the reaction is complete, the mixture is cooled, and the product, diethyl 2-acetamido-2-(thiazol-4-ylmethyl)malonate, is isolated through extraction and purified by crystallization or chromatography.

Experimental Protocol: Hydrolysis and Decarboxylation

-

Hydrolysis: The purified diethyl 2-acetamido-2-(thiazol-4-ylmethyl)malonate is subjected to acidic or basic hydrolysis to cleave the ester and amide groups. A common method involves refluxing with a strong acid, such as hydrochloric acid.

-

Decarboxylation: The resulting dicarboxylic acid intermediate readily undergoes decarboxylation upon heating to afford the crude this compound.

-

Purification: The final product is purified by recrystallization or ion-exchange chromatography.

Table 1: Summary of Reaction Conditions and Yields for Malonic Ester Synthesis

| Step | Reagents and Conditions | Product | Yield (%) | Reference |

| Alkylation | Diethyl acetamidomalonate, NaOEt, 4-(chloromethyl)thiazole HCl, Ethanol, Reflux | Diethyl 2-acetamido-2-(thiazol-4-ylmethyl)malonate | Data not available | Inferred from general procedures |

| Hydrolysis & Decarboxylation | Diethyl 2-acetamido-2-(thiazol-4-ylmethyl)malonate, aq. HCl, Reflux | This compound | Data not available | Inferred from general procedures |

Alternative Synthetic Routes

Other established methods for amino acid synthesis can be adapted for the preparation of this compound.

The Strecker synthesis offers a direct route to α-amino acids from aldehydes. This pathway would commence with 4-thiazolecarboxaldehyde.

Logical Workflow for Strecker Synthesis

Caption: Strecker synthesis of 4-thiazolylalanine.

This method involves the condensation of an N-acylglycine with an aldehyde, in this case, 4-thiazolecarboxaldehyde, to form an azlactone intermediate. Subsequent reduction and hydrolysis yield the target amino acid.

Logical Workflow for Erlenmeyer-Plöchl Synthesis

Caption: Erlenmeyer-Plöchl synthesis of 4-thiazolylalanine.

Enantioselective Synthesis

The biological activity of amino acids is often stereospecific. Therefore, obtaining enantiomerically pure this compound is crucial for its application in drug development.

Chiral Resolution

Racemic this compound can be resolved into its constituent enantiomers using several techniques:

-

Diastereomeric Salt Formation: Reaction of the racemic amino acid with a chiral resolving agent (e.g., a chiral amine or acid) forms diastereomeric salts that can be separated by fractional crystallization.

-

Enzymatic Kinetic Resolution: Enzymes, such as lipases or acylases, can selectively catalyze the reaction of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. For example, the N-acetylated racemic amino acid can be subjected to an acylase that preferentially hydrolyzes one enantiomer.

-

Chiral Chromatography: Direct separation of the enantiomers can be achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase.

Asymmetric Synthesis

Directly synthesizing the desired enantiomer is often more efficient than resolving a racemic mixture. Potential asymmetric approaches include:

-

Asymmetric Hydrogenation: The reduction of a prochiral precursor, such as α-acetamido-β-(thiazol-4-yl)acrylic acid, using a chiral catalyst can afford the desired enantiomer with high enantiomeric excess.

-

Chiral Auxiliaries: Employing a chiral auxiliary in the malonic ester synthesis or other routes can direct the stereochemical outcome of the reaction.

Data Summary

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₆H₈N₂O₂S |

| Molecular Weight | 172.20 g/mol |

| Appearance | Solid |

| Storage | 2-8°C, sealed, dry[1] |

| ¹H NMR | Data not specifically available in the search results for the final product. |

| ¹³C NMR | Data not specifically available in the search results for the final product. |

| Mass Spectrometry | Data not specifically available in the search results for the final product. |

Note: Specific quantitative data for yields and spectroscopic analysis of the final product and its immediate precursors were not consistently available in the provided search results. The tables represent a framework for data that should be obtained through experimental work or more specific literature searches.

Conclusion

The synthesis of this compound can be accomplished through several established synthetic methodologies. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale, and the need for enantiomeric purity. The Hantzsch and malonic ester synthesis routes offer reliable pathways to the racemic amino acid, which can then be resolved. For enantiomerically pure products, asymmetric synthesis strategies, although potentially more challenging to develop, are highly desirable. This guide provides a foundational understanding of the key synthetic approaches, which can be further optimized and adapted by researchers in the field.

References

2-Amino-3-(thiazol-4-yl)propanoic acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(thiazol-4-yl)propanoic acid, particularly its L-enantiomer known as L-4-Thiazolylalanine, is a non-proteinogenic, sulfur-containing amino acid derivative. It features a thiazole ring attached to an alanine backbone, a structural motif that imparts unique chemical properties and significant biological activity.[1] This compound serves as a crucial building block in medicinal chemistry for the synthesis of bioactive peptides, enzyme inhibitors, and other pharmaceutical compounds.[1][2] Notably, it has gained prominence in the cosmetic and dermatological fields, under the trade name Protinol™, for its efficacy in improving skin health.[3][4][5] Its applications are being explored in the development of drugs for neurological disorders, as well as for its potential antifungal and antibacterial properties.[1][2]

Chemical Structure and Properties

The molecular structure consists of a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a methylene group linked to the 4-position of a thiazole ring. The presence of the thiazole heterocycle is key to its function and reactivity.

Visualizing the Structure

Caption: 2D structure of this compound.

Physicochemical Properties

The key chemical and physical properties of (S)-2-Amino-3-(thiazol-4-yl)propanoic acid are summarized below.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid | PubChem CID: 2761495 |

| Synonyms | L-4-Thiazolylalanine, (S)-3-(4-Thiazolyl)alanine, Protinol™ | [3][4][5] |

| CAS Number | 119433-80-6 | PubChem CID: 2761495 |

| Molecular Formula | C₆H₈N₂O₂S | PubChem CID: 2761495 |

| Molecular Weight | 172.21 g/mol | PubChem CID: 2761495 |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Slightly soluble in water | [1] |

| Hydrogen Bond Donor Count | 2 | PubChem CID: 2761495 |

| Hydrogen Bond Acceptor Count | 4 | PubChem CID: 2761495 |

| XLogP3-AA | -2.3 | PubChem CID: 2761495 |

Experimental Protocols

Synthesis via Asymmetric Strecker Reaction

A common method for producing chiral α-amino acids like L-4-Thiazolylalanine is through asymmetric synthesis. While specific industrial protocols are proprietary, a representative laboratory-scale synthesis can be adapted from established methodologies for similar non-natural amino acids. One such approach is the Strecker synthesis, which involves the reaction of an aldehyde, ammonia, and cyanide, followed by hydrolysis. The chirality is introduced using a chiral auxiliary or catalyst.

Workflow for Asymmetric Synthesis

Caption: General workflow for asymmetric synthesis.

Detailed Methodology:

-

Imine Formation: Thiazole-4-carbaldehyde is reacted with a chiral amine (e.g., (R)-phenylglycinol) in a suitable solvent like methanol at room temperature to form a chiral imine intermediate. The reaction is typically monitored by TLC until completion.

-

Cyanation (Strecker Reaction): A cyanide source, such as trimethylsilyl cyanide (TMSCN), is added to the solution containing the chiral imine at a reduced temperature (e.g., 0°C to -20°C). This addition across the C=N double bond forms the corresponding α-aminonitrile. The diastereoselectivity of this step is directed by the chiral auxiliary.

-

Hydrolysis and Auxiliary Removal: The resulting α-aminonitrile is subjected to harsh acidic hydrolysis (e.g., refluxing in 6M HCl). This process converts the nitrile group to a carboxylic acid and cleaves the chiral auxiliary, which can often be recovered.

-

Purification: The final product, the racemic or enantiomerically enriched amino acid, is isolated from the reaction mixture. Purification is typically achieved using ion-exchange chromatography, exploiting the amphoteric nature of the amino acid. The enantiomeric excess can be determined by chiral HPLC.

Note: Alternative methods include enzymatic resolution of a racemic mixture, where an enzyme selectively acylates or hydrolyzes one enantiomer, allowing for the separation of the two.[1]

Biological Activity and Signaling Pathways

L-4-Thiazolylalanine (Protinol™) has demonstrated significant efficacy in dermatology by modulating key structural and inflammatory pathways in the skin.[5][6] In vitro studies on 3D human skin models have shown that it enhances the structural integrity of the dermis and epidermis.[5]

Mechanism of Action in Skin Aging

The compound has a dual-action mechanism that addresses both structural degradation and inflammation associated with skin aging. It stimulates fibroblasts to increase the production of essential extracellular matrix (ECM) components while simultaneously downregulating inflammatory responses.

Key observed effects include:

-

Increased Dermal Protein Production: Significantly boosts the synthesis of Hyaluronic Acid (HA) and Pro-collagen I, which are crucial for skin hydration, firmness, and elasticity.[5]

-

Anti-inflammatory Effects: Decreases the expression of inflammatory genes, which helps to mitigate chronic low-grade inflammation ("inflammaging") that accelerates the aging process.[5]

-

Enhanced Skin Barrier: Improves the strength and integrity of the skin barrier, which is vital for protection against environmental stressors and preventing water loss.[3][4]

-

Accelerated Repair: Shows beneficial effects in wound closure and skin repair mechanisms.[3][4]

Caption: Signaling effects of L-4-Thiazolylalanine in skin cells.

This multifaceted activity makes this compound a compelling ingredient for advanced skincare formulations aimed at counteracting the visible signs of aging.[6]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. Effect of L-4-Thiazolylalanine (Protinol™) on skin barrier strength and skin protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-4-thiazolylalanine (Protinol), a novel non-proteinogenic amino acid, demonstrates epidermal and dermal efficacy with clinically observable benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

L-Thiazolylalanine: A Deep Dive into its Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Thiazolylalanine, a non-proteinogenic amino acid, has emerged as a molecule of significant interest, particularly in the field of dermatology where it is known as Protinol™. This technical guide provides a comprehensive overview of the biological activities of L-Thiazolylalanine, detailing its effects on dermal proteins, skin barrier function, and inflammatory and oxidative stress pathways. This document summarizes available quantitative data, outlines key experimental protocols, and visualizes the implicated signaling pathways to offer a thorough resource for researchers and professionals in drug development.

Introduction

L-Thiazolylalanine is a synthetic amino acid analog characterized by the presence of a thiazole ring. Its unique structure confers specific biological activities that have been primarily explored for their benefits in skin health and aesthetics. Marketed as Protinol™, it has been shown to modulate key processes in skin aging and repair, including the synthesis of crucial extracellular matrix proteins and the mitigation of inflammatory responses. This guide will delve into the scientific evidence supporting these claims.

Physicochemical Properties

A foundational understanding of L-Thiazolylalanine begins with its chemical and physical characteristics.

| Property | Value |

| Molecular Formula | C₆H₈N₂O₂S |

| Molecular Weight | 172.21 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Slightly soluble in water |

| IUPAC Name | (2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid |

Synthesis of L-Thiazolylalanine

The synthesis of L-Thiazolylalanine can be achieved through various organic chemistry routes. One common method involves the following key step:

-

From L-glutamic acid salt: 3-(2-Amino-4-thiazolyl)-L-alanine L-glutamic acid salt is reacted with triethylamine in methanol. The mixture is heated to reflux, then cooled to precipitate the L-Thiazolylalanine product. The resulting solid is then filtered and washed.

Biological Activities and Mechanisms of Action

L-Thiazolylalanine exhibits a range of biological effects, predominantly studied in the context of dermatology. These activities are summarized below, with available quantitative data presented in structured tables.

Regulation of Extracellular Matrix Proteins

A key attribute of L-Thiazolylalanine is its ability to stimulate the production of dermal proteins, particularly collagen.[1]

-

Collagen Production: L-Thiazolylalanine, commercially known as Protinol™, strengthens the skin's foundation by restoring both collagen I and collagen III.[1] The ability to boost collagen III, often referred to as 'baby collagen', is significant as the ratio of collagen III to collagen I decreases with age.[1] In vitro studies using 3D human skin tissue models have demonstrated a significant increase in pro-collagen I production in samples treated with 0.3% L-Thiazolylalanine compared to a vehicle control.[1][2] In vivo biopsy studies have further confirmed that L-Thiazolylalanine increases epidermal thickness and promotes collagen remodeling.[1][2]

-

Hyaluronic Acid Synthesis: In addition to its effects on collagen, L-Thiazolylalanine has been shown to increase the production of hyaluronic acid (HA) in in vitro 3D tissue models.[1][2]

Table 1: Effects of L-Thiazolylalanine on Extracellular Matrix Components

| Biomarker | Effect | Model System | Quantitative Data |

| Pro-Collagen I | Increased production | In vitro 3D human skin tissue models | Significant increase observed with 0.3% L-Thiazolylalanine[1][2] |

| Collagen III | Increased production | In vitro studies | Stated to restore 'baby collagen'[1] |

| Hyaluronic Acid (HA) | Increased production | In vitro 3D human skin tissue models | Significant increase observed[1][2] |

Enhancement of Skin Barrier Function and Repair

L-Thiazolylalanine has demonstrated efficacy in strengthening the skin's barrier and accelerating its repair processes.[3][4]

-

Wound Healing: In vitro scratch assays have shown that L-Thiazolylalanine promotes wound closure.[3] This suggests a role in accelerating the skin's natural repair mechanisms.

-

Skin Barrier Integrity: The strength and integrity of the skin barrier have been shown to be significantly improved by L-Thiazolylalanine.[3][4] This has been evaluated in vitro using Trans-Epithelial Electrical Resistance (TEER) measurements, a strong indicator of barrier strength.[3][4] Clinically, this improvement is confirmed by an increase in 12R-lipoxygenase enzymatic activity in the stratum corneum.[3][4]

Table 2: Effects of L-Thiazolylalanine on Skin Barrier and Repair

| Parameter | Effect | Model System/Assay | Quantitative Data |

| Wound Closure | Accelerated | In vitro Scratch Assay | Beneficial effects observed[3] |

| Skin Barrier Strength | Improved | In vitro TEER Assay | Significant improvement observed[3][4] |

| 12R-lipoxygenase activity | Increased | Clinical studies | Confirmed increase[3][4] |

Anti-inflammatory and Antioxidant Properties

L-Thiazolylalanine also exhibits protective effects against inflammation and oxidative stress.

-

Anti-inflammatory Effects: In vitro studies have indicated a decrease in the expression of inflammatory genes.[1][2] Clinical studies have demonstrated soothing benefits, including a decrease in redness after the application of methyl nicotinate and a significant reduction in erythema and skin desquamation on the scalp.[3][4]

-

Antioxidant Benefits: L-Thiazolylalanine has been shown to provide antioxidant benefits, with a notable increase in Heat Shock Protein 70 (HSP70) and a decrease in the production of reactive oxygen species (ROS) induced by UV exposure in in vitro models.[3][4]

Table 3: Anti-inflammatory and Antioxidant Effects of L-Thiazolylalanine

| Parameter | Effect | Model System/Assay | Quantitative Data |

| Inflammatory Gene Expression | Decreased | In vitro 3D human skin tissue models | Significant decrease observed[1][2] |

| Skin Redness (clinical) | Decreased | Methyl nicotinate application | Significant reduction observed[3][4] |

| Erythema and Desquamation (clinical) | Reduced | Scalp application | Significant reduction observed[3][4] |

| Heat Shock Protein 70 (HSP70) | Increased | In vitro models | Markedly increased[3][4] |

| Reactive Oxygen Species (ROS) | Decreased | In vitro models (UV exposure) | Significant decrease observed[3][4] |

Signaling Pathways

The biological effects of L-Thiazolylalanine are mediated through the modulation of specific cellular signaling pathways. While research is ongoing to fully elucidate these mechanisms, current evidence points towards the involvement of pathways that regulate protein synthesis and inflammation.

Caption: Overview of L-Thiazolylalanine's primary biological effects.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activity of L-Thiazolylalanine.

In Vitro Scratch Assay for Wound Healing

This assay is used to assess the effect of L-Thiazolylalanine on cell migration and wound closure.

-

Cell Culture: Human keratinocytes (HaCaT cells) are cultured in a suitable medium until they form a confluent monolayer in a multi-well plate.

-

Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free area in the monolayer.

-

Treatment: The cells are then treated with L-Thiazolylalanine at various concentrations or a vehicle control.

-

Imaging and Analysis: The closure of the scratch is monitored and imaged at regular time intervals using a microscope. The rate of wound closure is quantified by measuring the area of the cell-free gap over time.

Caption: Workflow for the in vitro scratch assay.

3D Human Skin Equivalent Tissue Model

These models provide a more physiologically relevant system to study the effects of topical compounds.

-

Model Preparation: A 3D human skin model, consisting of a dermal layer with fibroblasts and an epidermal layer with keratinocytes, is prepared and cultured.

-

Treatment: The tissue model is treated topically with a formulation containing L-Thiazolylalanine or a vehicle control.

-

Incubation: The treated models are incubated for a specified period to allow for cellular responses.

-

Analysis: Following incubation, the tissue is harvested for various analyses, including:

-

Histology: To observe changes in tissue morphology and thickness.

-

Immunohistochemistry: To detect and quantify the expression of specific proteins like pro-collagen I.

-

Gene Expression Analysis (e.g., qPCR): To measure changes in the mRNA levels of target genes, such as those for collagen, hyaluronic acid synthases, and inflammatory cytokines.

-

ELISA: To quantify the amount of secreted proteins like hyaluronic acid in the culture medium.

-

Caption: Experimental workflow for 3D human skin model studies.

Clinical Efficacy

Clinical studies on formulations containing L-Thiazolylalanine (Protinol™) have demonstrated its efficacy in improving the visible signs of aging. After 28 days of treatment, clinical evaluations have shown firmer and smoother skin in individuals with mild-to-moderate wrinkles, without causing side effects such as redness or irritation.[1][2]

Conclusion and Future Directions

L-Thiazolylalanine is a promising non-proteinogenic amino acid with well-documented benefits for skin health, particularly in its ability to modulate the extracellular matrix and mitigate inflammatory and oxidative stress. Its multifaceted activity makes it a valuable ingredient in dermatological and cosmetic formulations.

Future research should focus on elucidating the precise molecular mechanisms and signaling pathways through which L-Thiazolylalanine exerts its effects. Further investigation into its potential applications beyond dermatology could also open new avenues for its therapeutic use. The development of more extensive quantitative data from both in vitro and in vivo studies will be crucial for a deeper understanding and broader application of this intriguing molecule.

References

- 1. L-4-thiazolylalanine (Protinol), a novel non-proteinogenic amino acid, demonstrates epidermal and dermal efficacy with clinically observable benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effect of L-4-Thiazolylalanine (Protinol™) on skin barrier strength and skin protection - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-3-(thiazol-4-yl)propanoic acid mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 2-Amino-3-(thiazol-4-yl)propanoic acid (L-4-Thiazolylalanine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, specifically the L-enantiomer known as L-4-Thiazolylalanine and commercially as Protinol™, is a non-proteinogenic amino acid with significant applications in dermatology and skincare.[1][2][3] This technical guide delineates its core mechanism of action, focusing on its effects on skin barrier function, dermal matrix protein synthesis, and its anti-inflammatory and antioxidant properties. The information presented herein is a synthesis of in vitro and in vivo studies, providing a comprehensive overview for researchers, scientists, and professionals in drug development.

Introduction

L-4-Thiazolylalanine is a synthetic amino acid derivative that has garnered attention for its beneficial effects on skin health.[4] Initially explored for potential pharmaceutical applications, its efficacy in improving skin texture and appearance has led to its use in cosmetic formulations as a skin conditioning agent.[4] This document provides a detailed examination of the molecular and cellular mechanisms that underpin its observed clinical effects.

Core Mechanism of Action

The primary mechanism of action of L-4-Thiazolylalanine revolves around its multi-faceted influence on both the epidermal and dermal layers of the skin. Its effects can be categorized into three main areas: enhancement of skin barrier function, stimulation of dermal matrix components, and modulation of inflammatory and oxidative stress pathways.

Enhancement of Skin Barrier Function

A robust skin barrier is crucial for moisture retention and protection against environmental insults. L-4-Thiazolylalanine has been shown to significantly improve skin barrier strength and integrity.[1][2]

-

In Vitro Evidence: Studies utilizing monolayers and 3D skin equivalents have demonstrated that treatment with L-4-Thiazolylalanine leads to an increase in trans-epithelial electrical resistance (TEER), a strong indicator of enhanced barrier function.[1][2]

-

Clinical Confirmation: Clinical studies have corroborated these findings, showing that topical application of L-4-Thiazolylalanine strengthens the skin barrier.[1][2] A key biomarker in this process is the increased enzymatic activity of 12R-lipoxygenase in the stratum corneum.[1][2]

Stimulation of Dermal Matrix Synthesis

The structural integrity and youthful appearance of the skin are largely dependent on the components of the dermal extracellular matrix (ECM). L-4-Thiazolylalanine has been demonstrated to stimulate the production of key dermal proteins.[3]

-

In Vitro Studies: Research on 3D human skin tissue models revealed that L-4-Thiazolylalanine treatment leads to a significant increase in the production of hyaluronic acid (HA) and pro-collagen I.[3]

-

In Vivo Biopsy Studies: Skin biopsies from human subjects treated with L-4-Thiazolylalanine showed a significant increase in epidermal thickness and notable collagen remodeling when compared to a base formula.[3]

Anti-inflammatory and Antioxidant Effects

L-4-Thiazolylalanine exhibits protective effects against cellular stress by modulating inflammatory and oxidative pathways.

-

Anti-inflammatory Action: In vitro studies have shown a decrease in the expression of inflammatory genes in 3D skin tissues treated with L-4-Thiazolylalanine.[3] Clinically, this translates to a reduction in skin redness and erythema.[1][2]

-

Antioxidant Properties: The compound has been shown to provide antioxidant benefits, notably by markedly increasing the expression of Heat Shock Protein 70 (HSP70) and decreasing the production of reactive oxygen species (ROS) following UV exposure in vitro.[1][2]

Signaling Pathways and Molecular Interactions

The multifaceted effects of L-4-Thiazolylalanine are mediated through a network of signaling pathways. The following diagram illustrates the proposed mechanism of action based on current research.

Caption: Proposed mechanism of action of L-4-Thiazolylalanine in skin cells.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on L-4-Thiazolylalanine.

Table 1: In Vitro Efficacy on Dermal Matrix Components

| Biomarker | Treatment | Result | Reference |

| Hyaluronic Acid (HA) | 0.3% L-4-Thiazolylalanine | Significant Increase | [3] |

| Pro-Collagen I | 0.3% L-4-Thiazolylalanine | Significant Increase | [3] |

Table 2: In Vivo Efficacy on Epidermal and Dermal Parameters

| Parameter | Treatment | Result | Reference |

| Epidermal Thickness | L-4-Thiazolylalanine | Significant Increase | [3] |

| Collagen Remodeling | L-4-Thiazolylalanine | Significant Improvement | [3] |

Table 3: Clinical Efficacy

| Parameter | Treatment | Observation Period | Result | Reference |

| Skin Firmness | L-4-Thiazolylalanine | 28 days | Firmer Skin | [3] |

| Skin Smoothness | L-4-Thiazolylalanine | 28 days | Smoother Skin | [3] |

| Skin Redness | L-4-Thiazolylalanine | Not specified | Decrease in redness | [1][2] |

| Erythema & Desquamation | L-4-Thiazolylalanine | Not specified | Significant reduction | [1][2] |

Experimental Protocols

In Vitro 3D Human Skin Tissue Model Studies

-

Objective: To assess the effect of L-4-Thiazolylalanine on dermal matrix protein and gene expression.

-

Methodology:

-

3D human skin tissue models were treated with a 0.3% L-4-Thiazolylalanine formulation or a vehicle control.[3]

-

Following the treatment period, tissues were harvested.

-

Protein expression of hyaluronic acid and pro-collagen I was quantified using standard molecular biology techniques (e.g., ELISA, Western Blotting).[3]

-

Gene expression of key dermal and inflammatory markers was analyzed via quantitative real-time PCR (qRT-PCR).[3]

-

-

Workflow Diagram:

Caption: Workflow for in vitro 3D skin model experiments.

In Vivo Skin Biopsy Studies

-

Objective: To evaluate the effect of L-4-Thiazolylalanine on epidermal and dermal structures in human skin.

-

Methodology:

-

A cohort of volunteers (n=30) was treated with formulations containing L-4-Thiazolylalanine, retinol (as a positive control), or a base formula.[3]

-

After the treatment period, skin biopsies were taken from the treated areas.[3]

-

Biopsy samples were histologically processed and stained (e.g., with Hematoxylin and Eosin for epidermal thickness, and specific stains for collagen).

-

Microscopic analysis was performed to quantify changes in epidermal thickness and assess collagen remodeling.[3]

-

-

Workflow Diagram:

Caption: Workflow for in vivo skin biopsy studies.

Clinical Efficacy Evaluation

-

Objective: To assess the visible anti-aging effects of L-4-Thiazolylalanine in a clinical setting.

-

Methodology:

-

A clinical study was conducted with a population of women aged 46-66 years with mild-to-moderate wrinkles (n=28).[3]

-

Subjects applied a formulation containing L-4-Thiazolylalanine or a vehicle control over a 28-day period.[3]

-

Various aging parameters, including skin firmness and smoothness, were assessed at baseline and at the end of the study using clinical grading and/or instrumental measurements.[3]

-

Side effects such as redness and irritation were also monitored.[3]

-

Conclusion

This compound (L-4-Thiazolylalanine) is a potent bioactive molecule with a well-defined mechanism of action in the context of skin health. It operates through a synergistic combination of enhancing skin barrier function, stimulating the synthesis of crucial dermal matrix proteins like collagen and hyaluronic acid, and exerting protective anti-inflammatory and antioxidant effects. These mechanisms collectively contribute to its clinically observed benefits, including improved skin firmness, smoothness, and a reduction in signs of irritation and aging. This technical guide provides a foundational understanding for further research and development of L-4-Thiazolylalanine as a therapeutic or cosmetic agent.

Other Investigated Thiazole-Containing Propanoic Acid Derivatives

It is important to note that the broader class of thiazole-containing propanoic acid derivatives encompasses a wide range of biological activities. For instance, certain derivatives have been investigated as:

-

Anticancer Agents: Some analogs have been shown to target SIRT2 and EGFR in cancer cell lines.[5]

-

Antimicrobial Agents: Various synthesized compounds have demonstrated antimicrobial properties.[6]

-

Glutamate Receptor Ligands: Specific derivatives have been explored for their activity at NMDA receptors.[7][8]

These compounds, while structurally related, have distinct mechanisms of action and biological targets compared to L-4-Thiazolylalanine and should be considered separately in research and development endeavors.

References

- 1. Effect of L-4-Thiazolylalanine (Protinol™) on skin barrier strength and skin protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. L-4-thiazolylalanine (Protinol), a novel non-proteinogenic amino acid, demonstrates epidermal and dermal efficacy with clinically observable benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. deascal.com [deascal.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

- 8. frontiersin.org [frontiersin.org]

Synthetic Origin and Profile of 2-Amino-3-(thiazol-4-yl)propanoic Acid: A Technical Guide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 2-Amino-3-(thiazol-4-yl)propanoic acid, a heterocyclic amino acid of significant interest in medicinal chemistry. The available scientific literature indicates that this compound is a synthetic molecule and is not known to be of natural origin. Its primary value lies in its role as a versatile building block for the synthesis of more complex molecules with a wide range of biological activities. The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, imparts unique physicochemical properties that are advantageous in drug design, including the ability to participate in hydrogen bonding and pi-stacking interactions.

This guide will detail the synthetic methodologies for thiazole-containing amino acids, present the physicochemical properties of the core molecule, and summarize the biological activities of its derivatives.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its application in synthetic protocols and for computational modeling in drug design.

| Property | Value | Source |

| Molecular Formula | C6H8N2O2S | PubChem[1] |

| Molecular Weight | 172.21 g/mol | PubChem[2] |

| IUPAC Name | 2-Amino-3-(1,3-thiazol-4-yl)propanoic acid | |

| CAS Number | 100114-41-8 | PubChem[2] |

| Storage Condition | 2-8°C, sealed, dry | MySkinRecipes[3] |

Synthetic Methodologies: The Hantzsch Thiazole Synthesis

The most prevalent and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[4][5] This reaction typically involves the condensation of an α-haloketone with a thioamide.[4][5] For the synthesis of 2-aminothiazole derivatives, thiourea is commonly employed as the thioamide component.[6][7]

General Experimental Protocol for Hantzsch Thiazole Synthesis

The following is a generalized protocol for the synthesis of 2-aminothiazole derivatives based on the Hantzsch reaction, adapted from various literature sources.[5][6][7]

Materials:

-

α-haloketone (e.g., 2-bromoacetophenone)

-

Thiourea

-

Solvent (e.g., methanol, ethanol, water, acetic acid, DMF)

-

Base (optional, e.g., sodium carbonate, sodium acetate, triethylamine)

Procedure:

-

The α-haloketone and thiourea are dissolved in a suitable solvent in a reaction vessel.

-

The reaction mixture is stirred, and if required, a base is added.

-

The mixture is heated, often to reflux, for a specified period, typically ranging from 30 minutes to several hours.

-

Reaction progress is monitored by an appropriate technique (e.g., Thin Layer Chromatography).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product is typically isolated by precipitation upon pouring the reaction mixture into water or an aqueous solution of a mild base (e.g., 5% sodium carbonate).

-

The precipitate is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

The choice of solvent and the use of a base can influence the reaction rate and yield. For instance, some syntheses are carried out in acidic conditions, which can affect the regioselectivity of the reaction.[8]

Synthetic Pathway Diagram

The following diagram illustrates the general workflow of the Hantzsch thiazole synthesis for the preparation of a 2-aminothiazole derivative.

Caption: Hantzsch Thiazole Synthesis Workflow.

Biological Activities of this compound Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives have been extensively studied for a wide range of biological activities. The thiazole nucleus is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[9] The table below summarizes the reported biological activities of various compounds incorporating the aminothiazole scaffold.

| Biological Activity | Compound Class/Example | Key Findings | Reference |

| Anticancer | 2-amino-thiazole-5-carboxylic acid phenylamide derivatives | Showed good anti-proliferative effects on human K563 leukemia cells. | MDPI[10] |

| Antimicrobial | Thiazolyl-thiourea derivatives | Halogenated derivatives showed promising efficacy against Staphylococcus species with MIC values of 4-16 µg/mL. | MDPI[10] |

| Antifungal | 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Compounds 4b and 4i exhibited over 50% activity against six tested fungi at 50 μg/mL. | Request PDF[9] |

| Antiviral (TMV) | 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Compounds 4c and 4e showed high in vivo activity against Tobacco Mosaic Virus (TMV). | Request PDF[9] |

| Anti-inflammatory | Thiazole derivatives | Thiazole-containing compounds have been reported to possess anti-inflammatory properties. | ijrpr[11] |

| Antioxidant | Thiazole derivatives | The 2-aminothiazole structure can confer antioxidant activities. | ijrpr[11] |

Logical Relationship Diagram for Drug Discovery

The following diagram illustrates the logical progression from the core chemical structure to the development of biologically active compounds.

Caption: Drug Discovery Workflow from Core Scaffold.

References

- 1. (R)-2-Amino-3-(thiazol-4-YL)propanoic acid | C6H8N2O2S | CID 7020912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid | C6H8N2O2S | CID 227176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. ijrpr.com [ijrpr.com]

Spectroscopic Analysis of 2-Amino-3-(thiazol-4-yl)propanoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 2-Amino-3-(thiazol-4-yl)propanoic acid and its analogues. Due to the limited availability of published experimental data for the specific title compound, this report includes representative data from a closely related analogue, 3-amino-3-(2-phenylthiazol-4-yl)propanoate, to provide insights into the expected spectroscopic characteristics.

Spectroscopic Data Summary

The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for an ethyl ester analogue of the target compound. This data is crucial for the structural elucidation and characterization of thiazole-containing amino acid derivatives.

Table 1: ¹H NMR Spectroscopic Data of Ethyl 3-amino-3-(2-phenylthiazol-4-yl)propanoate (Analogue Data)

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Ar-H | 7.86 - 7.77 | m | - |

| Thiazole-H | 7.58 | s | - |

| Ar-H | 7.48 - 7.39 | m | - |

| α-CH | 4.93 | t | 7.2 |

| O-CH₂ | 4.08 | q | 7.2 |

| β-CH₂ | 3.15 | d | 7.1 |

| CH₃ | 1.09 | t | 7.1 |

Solvent: D₂O

Table 2: ¹³C NMR Spectroscopic Data of Ethyl 3-amino-3-(2-phenylthiazol-4-yl)propanoate (Analogue Data)

| Carbon | Chemical Shift (δ) ppm |

| C=O | 171.3 |

| Thiazole C2 | 170.5 |

| Thiazole C4 | 149.8 |

| Ar-C | 132.0 |

| Ar-CH | 131.0 |

| Ar-CH | 129.3 |

| Ar-CH | 126.6 |

| Thiazole C5 | 119.1 |

| O-CH₂ | 62.4 |

| α-CH | 47.4 |

| β-CH₂ | 37.0 |

| CH₃ | 13.2 |

Solvent: D₂O

Table 3: Mass Spectrometry Data of Ethyl 3-amino-3-(2-phenylthiazol-4-yl)propanoate (Analogue Data)

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 277.10 | 277.10 |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented. These are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance DPX-300 spectrometer, operating at 400 MHz for ¹H NMR and 101 MHz for ¹³C NMR, or a 600 MHz spectrometer operating at 150 MHz for ¹³C NMR can be utilized.

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O; Dimethyl Sulfoxide-d₆, DMSO-d₆; or Chloroform-d, CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition:

-

The prepared sample is placed in the NMR spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

-

The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected.

¹³C NMR Acquisition:

-

The same sample is used for ¹³C NMR analysis.

-

A proton-decoupled pulse sequence (e.g., zgpg30) is employed to simplify the spectrum to singlets for each unique carbon atom.

-

Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-10 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 to 4096) is typically required due to the low natural abundance of the ¹³C isotope.

-

The FID is processed similarly to the ¹H NMR data.

Mass Spectrometry (MS)

Instrumentation: An Agilent 6410 Triple Quadrupole LC/MS system or a similar high-resolution mass spectrometer with an electrospray ionization (ESI) source is suitable.

Sample Preparation: A dilute solution of the sample is prepared in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL. A small amount of formic acid may be added to promote protonation in positive ion mode.

Data Acquisition:

-

The prepared solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

The ESI source parameters are optimized for the compound, including nebulizer gas flow, drying gas flow and temperature, and capillary voltage.

-

Mass spectra are acquired in the positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data is collected over a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical entity like this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

L-Thiazolylalanine: A Technical Guide for Researchers and Drug Development Professionals

Introduction: L-Thiazolylalanine, a non-proteinogenic amino acid, has emerged as a molecule of significant interest in the fields of biochemistry, drug development, and cosmetics. Its unique thiazole moiety imparts distinct chemical and biological properties, making it a valuable building block for novel therapeutic agents and a functional ingredient in advanced skincare formulations. This technical guide provides a comprehensive overview of the commercial availability, key properties, biological activities, and analytical methodologies related to L-Thiazolylalanine, tailored for researchers, scientists, and drug development professionals.

Commercial Availability and Suppliers

L-Thiazolylalanine is available from a range of chemical suppliers, catering to research and development needs. The compound is typically offered in various purities and quantities. Below is a summary of prominent suppliers and their offerings.

Table 1: Commercial Suppliers of L-Thiazolylalanine

| Supplier | Product Name(s) | Purity | Available Quantities |

| Chem-Impex | 3-(4-Thiazolyl)-L-alanine | ≥ 99% (Chiral HPLC)[1] | 250 mg, 1 g, 5 g[1] |

| Sigma-Aldrich (Merck) | L-4-Thiazolylalanine | AldrichCPR | 100 mg[2] |

| Thermo Scientific Chemicals | 3-(4-Thiazolyl)-L-alanine, 95% | 95%[3] | 250 mg, 1 g[3] |

| MedChemExpress | Fmoc-L-(4-thiazolyl)-Alanine | Not specified | Inquire for bulk |

| MedKoo | Thiazolylalanine | >98%[4] | 250 mg, 1 g, Bulk Inquiry[4] |

| BOC Sciences | Boc-3-(4-thiazolyl)-L-alanine | Industrial Grade | Inquire |

Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical and Technical Data

A thorough understanding of the physicochemical properties of L-Thiazolylalanine is crucial for its application in research and formulation development.

Table 2: Physicochemical and Technical Data for L-Thiazolylalanine

| Property | Value | Source(s) |

| Chemical Identifiers | ||

| CAS Number | 119433-80-6 | [1][2][3][4] |

| Molecular Formula | C6H8N2O2S | [1][2][3][4] |

| Molecular Weight | 172.21 g/mol | [1][5] |

| InChI Key | WBZIGVCQRXJYQD-YFKPBYRVSA-N | [2][3][4] |

| PubChem CID | 2761495 | [3][5] |

| Physical Properties | ||

| Appearance | Pale white to pale yellow solid | [1] |

| Solubility | Slightly soluble in water | [3] |

| Purity and Quality | ||

| Purity (typical) | ≥ 95-99% | [1][3][4] |

| Analytical Method for Purity | Chiral HPLC | [1] |

| Storage and Handling | ||

| Storage Conditions | 0 - 8 °C; -20°C for long term | [1][3][4] |

Biological Activity and Mechanism of Action

Recent research has highlighted the significant biological effects of L-Thiazolylalanine, particularly in the context of skin health and aging. Commercially known as Protinol™ in some cosmetic applications, this amino acid has demonstrated efficacy in improving both epidermal and dermal skin parameters.[6]

Key Biological Effects:

-

Stimulation of Extracellular Matrix Production: In vitro studies using 3D human skin tissue models have shown that L-Thiazolylalanine significantly increases the production of key dermal matrix components, including hyaluronic acid and pro-collagen I.[2]

-

Anti-Inflammatory Properties: The compound has been observed to decrease the expression of inflammatory genes in skin models.[2]

-

Enhanced Skin Barrier Function: L-Thiazolylalanine has been shown to strengthen the skin barrier, a critical function for moisture retention and protection from environmental aggressors.

-

Antioxidant Benefits: It has demonstrated antioxidant properties, including the ability to increase Heat Shock Protein 70 (HSP70) and decrease reactive oxygen species (ROS) production following UV exposure.

-

Wound Healing: In vitro models have indicated that L-Thiazolylalanine has beneficial effects on wound closure mechanisms.

Proposed Signaling Pathway: TGF-β/Smad Pathway in Collagen Synthesis

The observed increase in pro-collagen I production by L-Thiazolylalanine strongly suggests the involvement of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a primary regulator of collagen synthesis in fibroblasts. While the direct molecular target of L-Thiazolylalanine within this pathway requires further elucidation, a plausible mechanism is its ability to positively modulate this pathway, leading to the transcription of collagen genes.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of L-Thiazolylalanine are essential for reproducible research. While specific, detailed protocols from the cited literature are not fully available, the following methodologies are based on standard techniques used in the field for similar assessments.

1. In Vitro 3D Human Skin Model Assay

-

Objective: To assess the effect of L-Thiazolylalanine on the expression of dermal matrix proteins.

-

Methodology:

-

Model: Utilize commercially available 3D human reconstructed skin models (e.g., EpiDermFT™, Phenion® Full-Thickness Skin Model).

-

Culture: Culture the skin models according to the manufacturer's instructions.

-

Treatment: Topically apply a formulation containing a specified concentration of L-Thiazolylalanine (e.g., 0.3%) or a vehicle control to the tissue surface.[2]

-

Incubation: Incubate for a defined period (e.g., 24-72 hours).

-

Analysis:

-

Gene Expression: Harvest the tissues, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of genes such as COL1A1 (Collagen Type I Alpha 1 Chain), HAS2 (Hyaluronan Synthase 2), and relevant inflammatory markers.

-

Protein Analysis: Homogenize the tissues to extract total protein. Analyze pro-collagen I and hyaluronic acid levels using enzyme-linked immunosorbent assays (ELISAs). Histological analysis with specific staining (e.g., Masson's trichrome for collagen) can also be performed on tissue cross-sections.

-

-

2. HPLC Method for Quantification (General Approach)

-

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method for the quantification of L-Thiazolylalanine in bulk material or formulations.

-

Methodology (based on analysis of similar amino acid derivatives):

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for separating polar to moderately non-polar analytes.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol). The specific ratio and gradient profile would need to be optimized.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where the thiazole ring exhibits significant absorbance (e.g., around 230-260 nm, to be determined by UV scan).

-

Quantification: Prepare a calibration curve using certified reference standards of L-Thiazolylalanine. The concentration of the analyte in a sample is determined by comparing its peak area to the calibration curve.

-

Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.

-

3. Experimental Workflow for Biological Evaluation

Conclusion

L-Thiazolylalanine is a commercially available amino acid derivative with compelling biological activities, particularly in the realm of skin health. Its ability to stimulate collagen and hyaluronic acid production, coupled with its anti-inflammatory and antioxidant properties, makes it a promising candidate for further research and development in pharmaceuticals and cosmetics. The proposed mechanism of action via modulation of the TGF-β/Smad pathway provides a solid foundation for more detailed mechanistic studies. The experimental frameworks provided in this guide offer a starting point for researchers to design and execute robust studies to further explore the potential of this intriguing molecule.

References

- 1. Emerging insights into Transforming growth factor β Smad signal in hepatic fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of TGF-beta signaling in extracellular matrix production under high glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. d-nb.info [d-nb.info]

The Ascendant Role of Thiazole-Containing Amino Acids in Modern Drug Discovery: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

The thiazole motif, a five-membered heterocyclic ring containing both sulfur and nitrogen, has emerged as a cornerstone in medicinal chemistry. When incorporated into the scaffold of amino acids, it imparts unique physicochemical properties that enhance biological activity, metabolic stability, and target specificity. This technical guide provides a comprehensive literature review of thiazole-containing amino acids, focusing on their synthesis, natural prevalence, and diverse pharmacological activities. It aims to serve as a vital resource for researchers engaged in the discovery and development of novel therapeutics.

Natural Occurrence: Nature's Blueprint for Bioactivity

While a vast number of thiazole-containing compounds are synthetic, nature provides important examples of their biological relevance, particularly within complex peptide natural products. These natural scaffolds often exhibit potent and specific biological activities, inspiring the design of novel therapeutic agents.

Many naturally occurring thiazole-containing peptides are found in marine organisms, such as cyanobacteria and ascidians.[1] These compounds are typically synthesized through post-translational modifications of cysteine, serine, or threonine residues within a peptide chain.[2] For instance, microcyclamides from cyanobacteria contain isoleucylthiazole moieties.[1] Another notable example is the potent anticancer agent Bleomycin, which incorporates a complex thiazole-containing structure.[3] The biosynthesis of the thiazole ring in many natural products is believed to proceed via reactions involving cysteine, which provides the N-C-C-S backbone.[3]

Synthesis of Thiazole-Containing Amino Acids and Derivatives

The synthesis of thiazole-containing amino acids and their derivatives is a well-established field in organic chemistry, with the Hantzsch thiazole synthesis being a prominent and versatile method.[2]

Hantzsch Thiazole Synthesis

This classical method involves the condensation reaction between an α-haloketone and a thioamide. The reaction proceeds via an initial S-alkylation of the thioamide followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Experimental Protocol: Hantzsch Synthesis of 2-amino-4-phenylthiazole

-

Materials: 2-bromoacetophenone, thiourea, methanol, 5% sodium carbonate solution.

-

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add methanol (5 mL) and a magnetic stir bar.

-

Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

-

Remove the reaction from heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.

-

Filter the resulting precipitate through a Buchner funnel.

-

Wash the filter cake with water.

-

Allow the collected solid to air dry to yield the 2-amino-4-phenylthiazole product.[2]

-

Other Synthetic Methodologies

Beyond the Hantzsch synthesis, other methods for constructing the thiazole ring include the Cook-Heilbron synthesis, which involves the reaction of an α-aminonitrile with carbon disulfide.[3] Additionally, various polymer-supported approaches have been developed for the solid-phase synthesis of 2-aminothiazole derivatives, facilitating the generation of compound libraries for high-throughput screening.

Biological Activities and Quantitative Data

Thiazole-containing amino acids and their derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug development. Their therapeutic potential spans anticancer, antimicrobial, anti-inflammatory, and other applications.

Anticancer Activity

A significant body of research has focused on the development of thiazole-containing compounds as anticancer agents. These compounds have been shown to target various cancer cell lines and key signaling pathways involved in tumorigenesis.

| Compound Class | Cancer Cell Line(s) | IC50 (µM) | Reference |

| Thiazole-amino acid hybrids | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 2.07 - 8.51 | [3] |

| 2-amino-thiazole-5-carboxylic acid phenylamide derivatives | K563 (Leukemia) | 16.3 | |

| 2-aminothiazole-flavonoid hybrids | U87 (Glioblastoma) | 1.4 - 4.7 | [4] |

| Thiazolyl pyrazoles | HepG-2 (Hepatocellular), HCT-116 (Colorectal), MCF-7 (Breast) | 3 - 12 | [5] |

| Hydrazonothiazole-based pyridines | A549 (Lung) | Lower than Cisplatin |

Antimicrobial and Other Activities

The thiazole scaffold is also a key component in compounds with potent antimicrobial and anti-inflammatory properties.

| Compound Class | Activity | Organism/Target | MIC/IC50 (µM) | Reference |

| 2-aminothiazole-4-carboxylate derivatives | Antitubercular | Mycobacterium tuberculosis H37Rv | - | |

| Thiazolyl derivatives | Anti-inflammatory | COX-1 | 1.00 - 6.34 | |

| Thiazolyl derivatives | Anti-inflammatory | COX-2 | 0.09 - 0.71 | |

| 2-aminothiazole sulfonamides | Antioxidant | DPPH radical scavenging | - |

Involvement in Cellular Signaling Pathways

The therapeutic effects of many thiazole-containing compounds can be attributed to their interaction with specific molecular targets within cellular signaling pathways. Understanding these interactions is crucial for rational drug design and development.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7] Its dysregulation is a hallmark of many cancers. Several thiazole derivatives have been identified as potent inhibitors of key kinases in this pathway.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of thiazole derivatives.

Aurora Kinase Pathway

Aurora kinases are a family of serine/threonine kinases that play essential roles in cell division, particularly in mitosis.[8] Their overexpression is common in various cancers, making them attractive therapeutic targets.

References

- 1. USP7 inhibits Wnt/β-catenin signaling through promoting stabilization of Axin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. rupress.org [rupress.org]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. apexbt.com [apexbt.com]

Unveiling the Potential of 2-Amino-3-(thiazol-4-yl)propanoic Acid: A Scaffolding Approach in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-3-(thiazol-4-yl)propanoic acid, a heterocyclic amino acid, is emerging as a significant building block in medicinal chemistry. While direct therapeutic applications of the compound itself are not extensively documented, its structural motif is a key component in the synthesis of a diverse range of biologically active molecules. The thiazole ring, a central feature of this compound, is a privileged scaffold in drug discovery, known to impart a variety of pharmacological activities. This technical guide explores the synthetic utility of this compound and delves into the therapeutic potential of the broader class of 2-aminothiazole derivatives, highlighting their significance in the development of novel therapeutics.

Introduction to this compound

This compound is a non-proteinogenic amino acid characterized by a thiazole ring attached to the beta-carbon of an alanine backbone. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for creating more complex molecules with potential therapeutic value[1]. The 2-aminothiazole core is a recurring motif in numerous compounds with a wide array of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties[2][3][4][5][6]. Therefore, the primary therapeutic relevance of this compound lies in its role as a precursor for the synthesis of these pharmacologically active agents.

The Thiazole Scaffold: A Cornerstone in Medicinal Chemistry

The thiazole ring is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This structural feature is present in a number of clinically used drugs and natural products. The versatility of the thiazole nucleus allows for various substitutions, enabling the fine-tuning of physicochemical properties and biological activities of the resulting molecules[7]. The 2-aminothiazole moiety, in particular, is a key pharmacophore that contributes to the biological activities of many compounds[4][5][6].

Therapeutic Landscape of 2-Aminothiazole Derivatives

Derivatives synthesized using this compound or similar aminothiazole building blocks have shown promise in several therapeutic areas.

Anticancer Activity

Numerous 2-aminothiazole derivatives have been investigated for their potential as anticancer agents[2][4][6][7]. These compounds have been shown to target various cancer cell lines and exhibit cytotoxic effects. For instance, certain derivatives have demonstrated potent antiproliferative activity against lung cancer and other cancer cell types[6][7]. The mechanism of action for these compounds can vary widely, from inhibiting specific enzymes to disrupting cellular signaling pathways crucial for cancer cell survival and proliferation.

Antimicrobial and Antifungal Activity

The 2-aminothiazole scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents[2][4][8][9][10]. Derivatives have shown efficacy against a range of pathogenic bacteria and fungi. The structural modifications on the thiazole ring play a crucial role in determining the spectrum and potency of their antimicrobial activity[8][9].

Other Potential Therapeutic Applications

Beyond cancer and infectious diseases, 2-aminothiazole derivatives have been explored for a multitude of other therapeutic applications, including:

Synthetic Strategies and Methodologies

The primary utility of this compound is in its application as a starting material or intermediate in multi-step organic syntheses. A common synthetic route to generate diverse thiazole derivatives is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide[3].

A generalized experimental workflow for the utilization of a 2-aminothiazole building block in the synthesis of a hypothetical therapeutic agent is depicted below.

Future Directions

While this compound itself may not be a direct therapeutic agent, its importance as a synthetic tool is undeniable. Future research will likely focus on:

-

Combinatorial Chemistry: Utilizing this and similar building blocks to generate large libraries of novel thiazole derivatives for high-throughput screening.

-

Target-Based Drug Design: Designing and synthesizing derivatives that specifically interact with known biological targets implicated in various diseases.

-

Development of Novel Synthetic Methodologies: Creating more efficient and versatile methods for the synthesis and modification of thiazole-containing compounds.

Conclusion

This compound is a valuable molecule in the arsenal of medicinal chemists. Its primary role is that of a versatile building block for the construction of more complex molecules that possess a wide range of therapeutic properties. The continued exploration of derivatives synthesized from this and other 2-aminothiazole precursors holds significant promise for the discovery and development of next-generation therapeutics for a multitude of diseases. The inherent drug-like properties of the thiazole nucleus ensure that it will remain a prominent scaffold in the field of drug discovery for the foreseeable future.

References

- 1. This compound [myskinrecipes.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-Amino-3-(thiazol-4-yl)propanoic acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(thiazol-4-yl)propanoic acid and its derivatives are a class of synthetic amino acids that have garnered significant interest in biomedical research due to their diverse biological activities. The thiazole ring is a key heterocyclic motif found in numerous biologically active compounds, including some approved drugs.[1][2][3] Derivatives of this compound have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][4] These compounds are of particular interest in drug discovery and for studying cellular metabolic pathways.[5] This document provides a comprehensive guide for the utilization of this compound in cell culture experiments, including detailed protocols for assessing its biological effects.

Data Presentation: In Vitro Efficacy of Thiazole Derivatives

The following tables summarize the cytotoxic and anti-migratory activities of various thiazole derivatives in different human cancer cell lines, as reported in the literature. This data can serve as a reference for selecting appropriate starting concentrations for new experiments.

Table 1: Cytotoxicity of Thiazole Derivatives in Human Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Thiazole Derivative 3 | A549 (Lung Carcinoma) | 21.00 ± 1.15 | [6] |

| Thiazole Derivative 1 | A549 (Lung Carcinoma) | 46.33 ± 2.31 | [6] |

| Thiazole Derivative 5 | A549 (Lung Carcinoma) | 42.67 ± 2.52 | [6] |

| Thiazole Derivative 8 | A549 (Lung Carcinoma) | 41.33 ± 1.15 | [6] |

| Thiazole Derivative 3 | C6 (Glioma) | 22.00 ± 3.00 | [6] |

| Thiazole Derivative 4 | C6 (Glioma) | 18.50 ± 4.95 | [6] |

| Thiazole-naphthalene derivative 5b | MCF-7 (Breast Cancer) | 0.48 ± 0.03 | [7] |

| 2,4-dioxothiazolidine derivative 22 | MCF-7 (Breast Cancer) | 1.21 ± 0.04 | [7] |

| Thiazole-coumarin hybrid 6a | MCF-7 (Breast Cancer) | 2.15 ± 0.12 | [7] |

Table 2: Anti-Migratory Activity of Thiazole Derivatives

| Compound/Derivative | Cell Line | Assay | IC50 (nM) | Reference |

| Thiazole Derivative 5k | MDA-MB-231 (Breast Cancer) | Transwell Migration | 176 | [8] |

Experimental Protocols

Preparation of this compound Stock Solution

Note: The solubility of amino acid derivatives can vary. It is recommended to perform a small-scale solubility test first.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Phosphate-buffered saline (PBS), sterile

-

Sterile microcentrifuge tubes

-

Vortex mixer

Protocol:

-

Aseptically weigh out a precise amount of this compound powder.

-

To prepare a 100 mM stock solution, dissolve the compound in an appropriate volume of DMSO. For example, for 1 mg of a compound with a molecular weight of 172.21 g/mol , add 58.07 µL of DMSO.

-

Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

-

Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Determination of Cytotoxicity using MTT Assay

This protocol is to determine the effect of this compound on cell viability and to establish a dose-response curve.

Materials:

-

Cells of interest (e.g., A549, MCF-7)

-

Complete cell culture medium

-

96-well flat-bottom tissue culture plates

-

This compound stock solution (e.g., 100 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[9]

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with could be 0.1, 1, 10, 50, and 100 µM. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).

-

After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[10][11]

-

Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.[9]

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Analysis of ERK Signaling Pathway by Western Blotting

This protocol is to investigate if this compound affects the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway.

Materials:

-

Cells of interest cultured in 6-well plates

-

This compound

-

Serum-free medium

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal levels of ERK phosphorylation.[12]

-

Treat the cells with different concentrations of this compound for a specified time (e.g., 15, 30, 60 minutes). Include a positive control (e.g., growth factor stimulation) and a vehicle control.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-